brefeldin A

Catalog No.
S522010
CAS No.
20350-15-6
M.F
C16H24O4
M. Wt
280.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
brefeldin A

CAS Number

20350-15-6

Product Name

brefeldin A

IUPAC Name

(1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1

InChI Key

KQNZDYYTLMIZCT-PNFJWZTBSA-N

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Solubility

Soluble in DMSO

Synonyms

Ascotoxin, Brefeldin A, Cyanein, Decumbin, NSC 89671, NSC-89671, NSC89671, Synergisidin

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O

Description

The exact mass of the compound brefeldin A is 280.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107456. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of macrolide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Intracellular Cytokine Staining

One of the most prominent applications of BFA lies in intracellular cytokine staining. Cytokines are signaling molecules produced by immune cells that play a crucial role in the immune response. Traditionally, detecting cytokine production required separating intracellular and extracellular fractions, making it a complex process. BFA overcomes this hurdle by inhibiting protein transport out of the Golgi. When stimulated with specific stimuli, immune cells like T lymphocytes produce cytokines that accumulate within the cell due to BFA's action. This accumulation allows researchers to identify and quantify cytokine-producing cells using flow cytometry, a technique that analyzes individual cells based on their size, granularity, and fluorescence []. This approach has significantly improved the sensitivity and accuracy of studying cytokine responses in various immunological research areas.

Investigating Protein Trafficking and Secretion

Brefeldin A also serves as a valuable tool for investigating protein trafficking and secretion pathways within cells. By disrupting the Golgi apparatus, BFA alters the normal flow of proteins through the secretory pathway. Researchers can utilize this disruption to study the localization and function of specific proteins within the cell. Additionally, BFA can be used to identify proteins that require proper Golgi function for their secretion. This application has proven instrumental in understanding various cellular processes, including hormone secretion, neurotransmitter release, and the biogenesis of certain organelles [].

Studying Golgi-mediated Functions

Beyond protein trafficking, BFA can be employed to study various Golgi-mediated functions. The Golgi apparatus plays a crucial role in glycosylation, a process where sugar molecules are attached to proteins and lipids. BFA can be used to investigate the role of glycosylation in protein function, stability, and targeting. Additionally, the Golgi is involved in the maturation and sorting of lysosomes, which are cellular compartments responsible for waste degradation. By disrupting Golgi function with BFA, researchers can gain insights into lysosomal biogenesis and function [].

Brefeldin A is a lactone compound initially isolated from the fungus Penicillium brefeldianum in 1958. It was first referred to as decumbin when isolated from Penicillium decumbens and later renamed after its identification as a metabolite of P. brefeldianum . This compound is notable for its role as a potent inhibitor of protein transport from the endoplasmic reticulum to the Golgi apparatus, primarily by disrupting the function of guanine nucleotide exchange factors, particularly GBF1, which is essential for activating Arf1p GTPase . Brefeldin A is characterized by its unique bicyclic lactone structure, which contributes to its biological activity.

BFA disrupts protein trafficking within the cell by targeting the Golgi apparatus []. It acts by:

  • Inhibiting the formation of COP-I vesicles, which are responsible for transporting proteins from the endoplasmic reticulum (ER) to the Golgi [].
  • This inhibition likely occurs through interfering with a protein complex called the guanine nucleotide exchange factor (GEF) that regulates vesicle formation [].
  • As a consequence, BFA disrupts the normal flow of proteins through the secretory pathway, leading to the accumulation of proteins in the ER and the collapse of the Golgi apparatus [].

BFA is a potentially toxic compound and should be handled with care in a laboratory setting [].

  • Hazards include:
    • Skin and eye irritation
    • Respiratory tract irritation
    • Potential genotoxicity (ability to damage DNA) []

Brefeldin A functions by inhibiting the association of coat protein complex I (COP-I) with the Golgi membrane, effectively blocking anterograde transport . The mechanism involves the reversible binding of Brefeldin A to the GBF1-Arf1p complex, preventing the conversion of inactive GDP-bound Arf1p to its active GTP-bound form . This inhibition leads to significant cellular effects, including:

  • Collapse of the Golgi apparatus into the endoplasmic reticulum.
  • Redistribution of Golgi-resident enzymes back to the endoplasmic reticulum.
  • Inhibition of protein secretion and degradation pathways .

The primary biological activity of Brefeldin A is its ability to disrupt intracellular transport processes. It has been shown to:

  • Inhibit protein secretion: Studies have demonstrated that Brefeldin A can completely block collagen secretion in fibroblasts and reduce collagen production significantly .
  • Induce morphological changes: The Golgi complex collapses into the endoplasmic reticulum, and this alteration can be observed through immunofluorescence microscopy .
  • Affect cell wall integrity in plants: In plant studies, Brefeldin A has been used to disrupt cell wall polysaccharide components, influencing aluminum tolerance in rice .

Several methods have been developed for synthesizing Brefeldin A. Notable approaches include:

  • Total Synthesis by Raghavan: This method involves stereocontrolled cyclization and several reaction steps, including enantioselective reduction and hydrogenation, ultimately yielding Brefeldin A through a series of carefully orchestrated chemical transformations .
  • Corey’s Simplified Synthesis: E.J. Corey and colleagues reported a simplified synthesis that focuses on producing the (+)-enantiomer of Brefeldin A, enhancing efficiency in laboratory settings .

These synthetic routes highlight the complexity and sophistication required to produce this biologically significant compound.

Brefeldin A is primarily utilized in research settings due to its unique properties:

  • Study of Protein Transport: It serves as a critical tool for investigating vesicle trafficking dynamics between the endoplasmic reticulum and Golgi apparatus in various cell types .
  • Cancer Research: Its cytotoxic effects on certain cancer cell lines have led to investigations into its potential therapeutic applications, although it has not been developed as an antiviral drug due to limited efficacy in that area .
  • Plant Biology: Researchers use Brefeldin A to study cell wall composition and responses to environmental stressors such as aluminum toxicity .

Interaction studies have revealed that Brefeldin A primarily targets GBF1, a guanine nucleotide exchange factor involved in activating Arf1p GTPase. This interaction is crucial for understanding how Brefeldin A exerts its effects on intracellular transport mechanisms. The binding affinity and kinetics between Brefeldin A and its target proteins are essential for elucidating its mechanism of action across different biological systems .

Several compounds share structural or functional similarities with Brefeldin A. These include:

  • Monensin: An ionophore that alters intracellular transport but operates through different mechanisms compared to Brefeldin A.
  • Golgicide A: Another inhibitor of Golgi function that affects protein transport but has distinct structural characteristics.
  • Cycloheximide: An inhibitor of protein synthesis that affects cellular processes differently than Brefeldin A.

Comparison Table

CompoundMechanism of ActionStructural Features
Brefeldin AInhibits protein transport via GBF1Bicyclic lactone
MonensinAlters ion transport across membranesPolyether structure
Golgicide ADisrupts Golgi functionComplex polycyclic structure
CycloheximideInhibits protein synthesisSimple cyclic structure

Brefeldin A's unique mechanism involving GBF1 distinguishes it from these compounds, making it a valuable tool for studying intracellular transport dynamics.

The total synthesis of brefeldin A has attracted considerable attention from synthetic chemists over the past four decades, with more than 40 different strategic approaches documented in the literature [1]. These synthetic efforts have focused primarily on addressing the structural challenges posed by the embedded trisubstituted cyclopentane skeleton and the 13-membered macrolactone ring containing two trans-alkene moieties.

Key Synthetic Steps

Cyclopentane Ring Formation

The construction of the cyclopentane ring represents one of the most challenging aspects of brefeldin A synthesis due to the required stereochemical control at multiple centers. Several distinct methodologies have been successfully employed for this transformation.

Suh and colleagues developed a stereoselective approach for constructing the cis-disubstituted hydroxycyclopentane skeleton through a linear synthetic route [2] [3]. This methodology achieved the total synthesis of brefeldin A in 15 linear steps with an overall yield of 7.9% from the known Weinreb amide starting material [2] [3]. The approach demonstrated excellent stereochemical control in establishing the cyclopentane framework.

Wu and Gao implemented a different strategy featuring construction of the five-membered ring from a Crimmins aldol reaction via tandem lithium-iodine exchange and carbanion-mediated cyclization with concurrent removal of the chiral auxiliary [4]. This approach provided an efficient route to the cyclopentane core while maintaining high stereoselectivity.

The Padwa allenylsulfone anionic three-plus-two cycloadditive elimination method has also proven effective for cyclopentane construction. Hale and coworkers successfully applied this methodology to construct trans-configured chiral cyclopentane systems, demonstrating the versatility of cycloaddition approaches in brefeldin A synthesis [5].

Lin and Zercher employed a tandem conjugate addition-intramolecular cyclization method originally developed by Toru for stereocontrolled five-membered ring generation [6] [7]. This approach provided access to the cyclopentane framework through a formal synthesis route.

Vinylogous Acyl Anion Equivalents

The direct introduction of the carbon-1 to carbon-3 acrylate moiety represents another critical synthetic challenge. Suh and colleagues developed a novel variant of a trans-vinylogous acyl anion equivalent for this transformation [2] [3]. This methodology allowed for the direct incorporation of the acrylate functionality while maintaining the required trans-geometry of the alkene.

The vinylogous acyl anion approach provided several advantages over alternative methods, including improved step economy and reduced requirement for protecting group manipulations. The trans-geometry of the resulting alkene was crucial for maintaining the biological activity of the final product.

Efficiency and Yield Optimization

Linear vs. Convergent Routes

The synthetic approaches to brefeldin A have predominantly employed linear strategies, though convergent methodologies have also been explored. Linear syntheses typically maximize target-relevant complexity but may not necessarily minimize excess complexity due to increased step counts [8] [9].

The longest documented linear synthesis achieved by Suh and colleagues proceeded through 15 steps with an overall yield of 7.9% [2] [3]. This represents a practical benchmark for linear synthetic efficiency, considering that each individual step averaged approximately 90% yield to achieve this overall result.

Convergent approaches offer theoretical advantages in terms of yield optimization by avoiding exposure of pre-installed structural elements to multiple reaction conditions. The concept involves carrying out different synthetic stages on separate molecular fragments, which are then combined at a late stage [9]. However, few convergent approaches to brefeldin A have been documented in detail.

Fuchs and Fürstner developed what they termed a "highly practical" synthesis that was adapted to multi-gram scale production [1]. While specific step counts were not provided, this approach emphasized scalability and practical utility over minimal step count, representing an important consideration in synthetic efficiency evaluation.

Research GroupTotal StepsOverall Yield (%)Synthetic StrategyScale Demonstrated
Suh et al. (2002)157.9Linear with vinylogous acyl anionLaboratory scale
Wu & Gao (2008)Not specifiedNot reportedCrimmins aldol approachLaboratory scale
Fuchs & Fürstner (2015)Not specifiedNot reportedTrans-hydrogenation/RCAMMulti-gram scale
Hale et al. (2016)Not specifiedNot reportedPadwa cycloadditionLaboratory scale

Biosynthetic Pathways

Fungal Metabolite Production

Brefeldin A is naturally produced by several fungal species, with Penicillium brefeldianum being the most extensively studied producer organism [10] [11] [12] [13]. The compound was first isolated from Penicillium decumbens in 1958, though it is now known to be produced by various species spanning multiple genera [14].

Commercial production utilizes controlled fermentation conditions with Penicillium brefeldianum cultures. The natural biosynthetic machinery of the fungus provides the compound in sufficient quantities for research use, though large-scale pharmaceutical applications would likely require synthetic approaches [11] [12].

The biological source material demonstrates the compound's natural role as a secondary metabolite, likely serving defensive or competitive functions for the producing organism. Understanding the natural biosynthetic context provides insights into potential optimization strategies for both natural and synthetic production methods.

Oxygenation at C-7 Position

Detailed biosynthetic studies have revealed that the introduction of oxygen at the carbon-7 position represents the final step in brefeldin A biosynthesis [15]. This finding has important implications for understanding the overall biosynthetic sequence and the relationship between different brefeldin analogs.

Sunagawa, Ohta, and Nozoe conducted isotopic labeling studies using deuterium-labeled brefeldin C as a precursor [15]. Their research demonstrated that brefeldin C is efficiently incorporated into brefeldin A by Eupenicillium brefeldianum, with high incorporation ratios clearly indicating the precursor-product relationship [15].

The biosynthetic sequence reveals that the oxygen functionality at carbon-7 does not participate in cyclopentane ring formation but is introduced during the terminal biosynthetic transformation [15]. This late-stage oxygenation represents a key difference from synthetic approaches, which typically install oxygenation at earlier stages.

The enzymatic oxygenation system responsible for this transformation likely involves cytochrome P450-type oxidases, though the specific enzymes have not been fully characterized. Understanding this biosynthetic step provides insights into potential biotechnological approaches for analog production and metabolic engineering strategies.

Biosynthetic StageOrganismTimingKey Characteristics
Precursor formationPenicillium brefeldianumEarlyAcetate/propionate derived
Cyclopentane constructionPenicillium brefeldianumMid-stageIndependent of C-7 oxygen
Chain elaborationPenicillium brefeldianumMid-stageStandard polyketide processes
C-7 oxygenationEupenicillium brefeldianumFinal stepTerminal transformation

Analog Synthesis

C-15 Substituent Modification

The carbon-15 position of brefeldin A has proven amenable to structural modification, leading to the development of various analogs with modified biological properties. The most extensively studied modifications involve trifluoromethyl and vinyl derivatives, which have demonstrated significant retention of biological activity [16].

Trifluoromethyl Derivatives

The synthesis of 15R-trifluoromethyl-nor-brefeldin A and its corresponding 15S-epimer has been accomplished through Julia-Kocienski olefination methodology [16]. These trifluoromethyl-substituted analogs exhibited significant biological activity in multiple assay systems, including inhibition of cell growth in human cancer cell lines and induction of morphological changes in Golgi apparatus of both plant and mammalian cells [16].

The trifluoromethyl substituent provides enhanced metabolic stability compared to the natural methyl group while maintaining the critical interactions required for biological activity. The stereochemistry at carbon-15 influences the overall biological profile, with both R and S configurations demonstrating activity [16].

Vinyl Derivatives

15R-vinyl-nor-brefeldin A and its epimer represent another class of successful analogs [16]. The vinyl functionality provides a versatile handle for further synthetic elaboration through various coupling reactions. These derivatives retained significant biological activity comparable to the trifluoromethyl analogs [16].

The vinyl group serves as a precursor for additional modifications through hydroboration reactions to introduce hydroxyl functionality, or through Suzuki-Miyaura coupling reactions to append aromatic substituents [16]. This synthetic versatility makes the vinyl derivatives particularly valuable as intermediates for analog library construction.

Macrolactonization and Functional Group Interconversion

The construction of brefeldin A analogs typically requires efficient macrolactonization strategies to form the 13-membered lactone ring. Several complementary approaches have been developed to address this synthetic challenge.

Ring-closing metathesis has emerged as a dominant strategy for macrocyclization in brefeldin A synthesis [1] [6] [7]. This methodology provides access to macrocyclic intermediates that can be further elaborated through functional group interconversions. However, the inherent challenge of controlling alkene geometry in ring-closing metathesis reactions has limited its broader application [1].

The Yamaguchi macrolactonization protocol has proven particularly effective for brefeldin A analog synthesis [5]. This method provides reliable macrocycle formation under mild conditions with good yields. The protocol has been successfully applied to various substituted precursors, demonstrating broad substrate tolerance.

Zinc-mediated ring expansion represents an alternative approach to macrocycle construction [6] [7]. Lin and Zercher demonstrated that twelve-membered beta-keto lactones can be efficiently ring-expanded to thirteen-membered alpha,beta-unsaturated-gamma-keto lactones through zinc carbenoid-mediated reactions [6] [7]. This methodology provides access to advanced intermediates that can be converted to brefeldin A and related analogs.

Analog ClassModification SiteSynthesis MethodActivity Retention
TrifluoromethylC-15Julia-Kocienski olefinationHigh
VinylC-15Julia-Kocienski olefinationHigh
EthylC-15Julia-Kocienski olefinationHigh
AromaticC-15 via vinylSuzuki-Miyaura couplingVariable
HydroxylC-15 via vinylHydroborationVariable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.16745924 g/mol

Monoisotopic Mass

280.16745924 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XG0D35F9K6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95.24%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20350-15-6
60132-23-2

Wikipedia

Brefeldin_A

Dates

Modify: 2023-08-15
1: Kaczmarek B, Verbavatz JM, Jackson CL. GBF1 and Arf1 function in vesicular trafficking, lipid homoeostasis and organelle dynamics. Biol Cell. 2017 Dec;109(12):391-399. doi: 10.1111/boc.201700042. Epub 2017 Nov 6. Review. PubMed PMID: 28985001.
2: Meena M, Gupta SK, Swapnil P, Zehra A, Dubey MK, Upadhyay RS. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis. Front Microbiol. 2017 Aug 8;8:1451. doi: 10.3389/fmicb.2017.01451. eCollection 2017. Review. PubMed PMID: 28848500; PubMed Central PMCID: PMC5550700.
3: Grimaldi G, Corda D, Catara G. From toxins to mammalian enzymes: the diversity of mono-ADP-ribosylation. Front Biosci (Landmark Ed). 2015 Jan 1;20:389-404. Review. PubMed PMID: 25553457.
4: Valente C, Luini A, Corda D. Components of the CtBP1/BARS-dependent fission machinery. Histochem Cell Biol. 2013 Oct;140(4):407-21. doi: 10.1007/s00418-013-1138-1. Epub 2013 Sep 1. Review. PubMed PMID: 23996193.
5: Pedrazzini E, Komarova NY, Rentsch D, Vitale A. Traffic routes and signals for the tonoplast. Traffic. 2013 Jun;14(6):622-8. doi: 10.1111/tra.12051. Epub 2013 Feb 25. Review. PubMed PMID: 23356396.
6: Makino M, Mukai T. [Enhanced activation of T lymphocytes by urease-deficient recombinant bacillus Calmette-Guérin producing heat shock protein 70-major membrane protein-II fusion protein]. Nihon Hansenbyo Gakkai Zasshi. 2012 Sep;81(3):199-203. Review. Japanese. PubMed PMID: 23012848.
7: Lim J, Simanek EE. Triazine dendrimers as drug delivery systems: from synthesis to therapy. Adv Drug Deliv Rev. 2012 Jun 15;64(9):826-35. doi: 10.1016/j.addr.2012.03.008. Epub 2012 Mar 20. Review. PubMed PMID: 22465784.
8: Vigil D, Cherfils J, Rossman KL, Der CJ. Ras superfamily GEFs and GAPs: validated and tractable targets for cancer therapy? Nat Rev Cancer. 2010 Dec;10(12):842-57. doi: 10.1038/nrc2960. Epub 2010 Nov 24. Review. PubMed PMID: 21102635; PubMed Central PMCID: PMC3124093.
9: Nickel W. Pathways of unconventional protein secretion. Curr Opin Biotechnol. 2010 Oct;21(5):621-6. doi: 10.1016/j.copbio.2010.06.004. Epub 2010 Jul 14. Review. PubMed PMID: 20637599.
10: Foulquier F. COG defects, birth and rise! Biochim Biophys Acta. 2009 Sep;1792(9):896-902. doi: 10.1016/j.bbadis.2008.10.020. Epub 2008 Nov 6. Review. PubMed PMID: 19028570.
11: Marie M, Sannerud R, Avsnes Dale H, Saraste J. Take the 'A' train: on fast tracks to the cell surface. Cell Mol Life Sci. 2008 Sep;65(18):2859-74. doi: 10.1007/s00018-008-8355-0. Review. PubMed PMID: 18726174.
12: Robinson DG, Jiang L, Schumacher K. The endosomal system of plants: charting new and familiar territories. Plant Physiol. 2008 Aug;147(4):1482-92. doi: 10.1104/pp.108.120105. Review. PubMed PMID: 18678740; PubMed Central PMCID: PMC2492610.
13: Arduino D, Silva D, Cardoso SM, Chaves S, Oliveira CR, Santos MA. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Front Biosci. 2008 May 1;13:6763-74. Review. PubMed PMID: 18508693.
14: Casanova JE. Regulation of Arf activation: the Sec7 family of guanine nucleotide exchange factors. Traffic. 2007 Nov;8(11):1476-85. Epub 2007 Sep 10. Review. PubMed PMID: 17850229.
15: Ohkura K. Exploring unique structures: flexibility is a significant factor in biological activity. Biol Pharm Bull. 2007 Jun;30(6):1025-36. Review. PubMed PMID: 17541149.
16: Belov GA, Ehrenfeld E. Involvement of cellular membrane traffic proteins in poliovirus replication. Cell Cycle. 2007 Jan 1;6(1):36-8. Epub 2007 Jan 11. Review. PubMed PMID: 17245115.
17: Chen ZW, Olsen RW. GABAA receptor associated proteins: a key factor regulating GABAA receptor function. J Neurochem. 2007 Jan;100(2):279-94. Epub 2006 Nov 2. Review. PubMed PMID: 17083446.
18: Lippincott-Schwartz J, Liu W. Insights into COPI coat assembly and function in living cells. Trends Cell Biol. 2006 Oct;16(10):e1-4. Epub 2006 Sep 7. Review. PubMed PMID: 16956762.
19: Zeghouf M, Guibert B, Zeeh JC, Cherfils J. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors. Biochem Soc Trans. 2005 Dec;33(Pt 6):1265-8. Review. PubMed PMID: 16246094.
20: Hervé JC, Sarrouilhe D. Connexin-made channels as pharmacological targets. Curr Pharm Des. 2005;11(15):1941-58. Review. PubMed PMID: 15974969.

Explore Compound Types